4,6,8-Trichloroquinazoline

説明

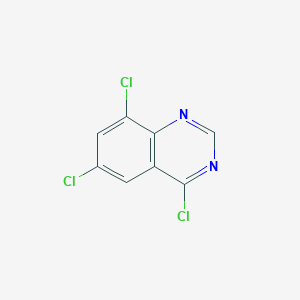

Structure

3D Structure

特性

IUPAC Name |

4,6,8-trichloroquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXWAQRCVLUTMKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3Cl3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00289818 | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19815-21-5 | |

| Record name | 19815-21-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,6,8-trichloroquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00289818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4,6,8-Trichloroquinazoline chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4,6,8-Trichloroquinazoline

Abstract

This technical guide provides a comprehensive overview of 4,6,8-trichloroquinazoline, a pivotal heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data, detailed synthetic protocols, mechanistic insights into its reactivity, and its application as a versatile building block for drug discovery. The narrative is structured to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic utility of this compound. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this class, halogenated quinazolines are particularly valuable as synthetic intermediates. The strategic placement of chlorine atoms, as seen in 4,6,8-trichloroquinazoline, creates a highly reactive and versatile platform for constructing complex molecular architectures, most notably through nucleophilic aromatic substitution (SNAr) reactions.[4][5] This guide focuses on the core chemical properties of 4,6,8-trichloroquinazoline, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of 4,6,8-trichloroquinazoline is the first step in its successful application. The compound is a solid at room temperature with a relatively high melting point, indicative of a stable crystal lattice.[6]

Structural and Molecular Data

The structure of 4,6,8-trichloroquinazoline is defined by a pyrimidine ring fused to a dichlorinated benzene ring. The key feature is the chlorine atom at the C4 position, which is significantly activated towards nucleophilic displacement.

Figure 1: Chemical Structure of 4,6,8-Trichloroquinazoline.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of 4,6,8-trichloroquinazoline.

| Property | Value | Source |

| CAS Number | 19815-21-5 | [6] |

| Molecular Formula | C₈H₃Cl₃N₂ | [6][7] |

| Molecular Weight | 233.48 g/mol | [6] |

| Appearance | White to off-white crystalline solid (Expected) | General |

| Melting Point | 236-237 °C | [6] |

| Boiling Point | 339.3 ± 37.0 °C (Predicted) | [6] |

| Density | 1.600 ± 0.06 g/cm³ (Predicted) | [6] |

| pKa | 0.20 ± 0.50 (Predicted) | [6] |

| Solubility | Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO); sparingly soluble in alcohols; insoluble in water. | [8] |

Synthesis and Purification

The most direct and industrially relevant synthesis of 4,6,8-trichloroquinazoline proceeds via the chlorination of its corresponding quinazolinone precursor, 6,8-dichloro-3H-quinazolin-4-one.[6] This transformation is a cornerstone reaction in quinazoline chemistry.

Synthetic Workflow

The conversion is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[9] The reaction mechanism involves an initial phosphorylation of the quinazolinone, followed by nucleophilic attack by chloride ions to yield the final product.[9]

Caption: General workflow for the synthesis of 4,6,8-trichloroquinazoline.

Detailed Experimental Protocol: Chlorination

This protocol is a self-validating system, designed for high yield and purity.

-

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6,8-dichloro-3H-quinazolin-4-one (1.0 eq).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

-

Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

-

Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step quenches the excess POCl₃.

-

Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7-8. Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the crude solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 4,6,8-trichloroquinazoline.

Expected Spectral Characteristics

While specific experimental spectra are not widely published, the structure of 4,6,8-trichloroquinazoline allows for a confident prediction of its key spectral features, which are crucial for its characterization.[10][11]

-

¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Two signals, each a doublet, should appear in the aromatic region (typically δ 7.5-9.0 ppm). These signals correspond to the two coupled protons on the benzene portion of the ring system (H-5 and H-7). The coupling constant (J-value) between them would be small, characteristic of a meta-coupling.

-

¹³C NMR: The carbon NMR spectrum will show 8 distinct signals for the 8 carbon atoms in the quinazoline ring. The chlorinated carbons (C4, C6, C8) will be significantly downfield. The C4 carbon, being attached to both chlorine and adjacent to two nitrogen atoms, is expected to be one of the most deshielded signals.

-

Mass Spectrometry (MS): The mass spectrum will display a distinct molecular ion (M⁺) peak cluster. Due to the presence of three chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive signature for polychlorinated compounds.[12]

Chemical Reactivity and Mechanistic Insights

The chemistry of 4,6,8-trichloroquinazoline is dominated by the high reactivity of the C4-chloro substituent.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4 position is exceptionally electrophilic and susceptible to nucleophilic attack. This high reactivity is a direct consequence of the electron-withdrawing effect of the two adjacent nitrogen atoms (N1 and N3) in the pyrimidine ring, which stabilize the negative charge in the Meisenheimer complex intermediate.[5] In contrast, the chlorine atoms at C6 and C8 on the benzene ring are significantly less reactive. This pronounced difference in reactivity allows for highly regioselective substitution at the C4 position.[4]

Caption: Mechanism of regioselective SNAr at the C4 position.

Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol exemplifies the utility of 4,6,8-trichloroquinazoline as a scaffold.

-

Setup: In a round-bottom flask, dissolve 4,6,8-trichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

-

Addition: Add the desired aniline derivative (1.1 eq) to the solution. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added to scavenge the HCl generated during the reaction.

-

Reaction: Heat the mixture to 80-100 °C for 2-6 hours. Monitor the reaction by TLC.

-

Work-up: After cooling, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

-

Purification: The crude product is collected by filtration or extracted, then purified by column chromatography on silica gel or by recrystallization to yield the pure 4-anilino-6,8-dichloroquinazoline derivative.[4]

Applications in Drug Discovery

The selective reactivity of the C4 position makes 4,6,8-trichloroquinazoline a premier starting material for building libraries of potential drug candidates. A primary application is in the synthesis of 4-anilinoquinazolines, a class of compounds known for their potent activity as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, which are used in cancer therapy.[4][13]

Caption: Role of 4,6,8-trichloroquinazoline in a drug discovery workflow.

Safety and Handling

While a specific safety data sheet (SDS) for 4,6,8-trichloroquinazoline is not widely available, related chlorinated heterocyclic compounds are classified as hazardous.[14][15] Standard laboratory precautions for handling toxic and irritant chemicals are mandatory.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

-

Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][18]

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[17]

Conclusion

4,6,8-Trichloroquinazoline is a highly valuable and versatile intermediate in organic synthesis. Its key chemical feature—the activated C4-chloro group—allows for predictable and regioselective functionalization, making it an ideal starting point for the synthesis of complex molecules. For researchers in drug discovery, particularly in the development of kinase inhibitors, a thorough understanding of the properties and reactivity detailed in this guide is essential for leveraging this powerful chemical tool to its full potential.

References

-

PubChem. (n.d.). 4,6,8-Trichloro-2-propylquinazoline. Retrieved from [Link]

-

ResearchGate. (2008). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

-

Semantic Scholar. (2018). Survey Reactivity of Some Substituted Quinazolinones with Pentafluoro(chloro)pyridine. Retrieved from [Link]

-

Barancelli, J., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

-

PubChemLite. (n.d.). 4,6,8-trichloroquinazoline. Retrieved from [Link]

-

ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

-

Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

-

Active Biopharma Corp. (n.d.). 2,4,6-Trichloroquinazoline. Retrieved from [Link]

-

Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

-

da Silva, A. D., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

-

Novak, P., et al. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Molecules. Retrieved from [Link]

-

Jiang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Retrieved from [Link]

-

Scribd. (n.d.). ch08 Solutions. Retrieved from [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

-

Sert, Y., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

-

MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

-

SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

-

PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

-

ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

Sources

- 1. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4,6,8-TRICHLOROQUINAZOLINE | 19815-21-5 [chemicalbook.com]

- 7. PubChemLite - 4,6,8-trichloroquinazoline (C8H3Cl3N2) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. scribd.com [scribd.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. file.medchemexpress.com [file.medchemexpress.com]

- 16. tcichemicals.com [tcichemicals.com]

- 17. mmbio.byu.edu [mmbio.byu.edu]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 4,6,8-Trichloroquinazoline

This guide provides an in-depth exploration of a robust and scientifically validated synthetic pathway for 4,6,8-trichloroquinazoline, a polychlorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a "privileged structure," forming the core of numerous biologically active molecules, including several approved anticancer drugs that target critical signaling pathways.[1][2][3] The strategic placement of chloro-substituents on this scaffold can profoundly influence the compound's physicochemical properties and biological activity, making targeted synthesis of specific isomers like 4,6,8-trichloroquinazoline a crucial endeavor in the discovery of novel therapeutics.[4][5]

This document offers a detailed, two-step synthetic approach, beginning with the preparation of the key intermediate, 6,8-dichloroquinazolin-4(3H)-one, followed by its conversion to the final target compound. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, providing researchers with the necessary details to replicate and adapt these procedures.

Strategic Synthetic Overview

The synthesis of 4,6,8-trichloroquinazoline is most effectively approached through a two-stage process. The initial stage involves the construction of the core bicyclic system, yielding 6,8-dichloroquinazolin-4(3H)-one. The second stage is a targeted chlorination to introduce the final chlorine atom at the 4-position of the quinazoline ring.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. Discovery of quinazoline derivatives as a novel class of potent and in vivo efficacious LSD1 inhibitors by drug repurposing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4,6,8-Trichloroquinazoline

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal core for interacting with a multitude of biological targets. Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This has led to the development of several FDA-approved drugs, such as Gefitinib and Erlotinib, which are potent kinase inhibitors used in cancer therapy.[1]

Within this important class of compounds, polychlorinated quinazolines serve as highly versatile intermediates. Their chlorine substituents act as reactive handles, allowing for selective, stepwise functionalization through nucleophilic substitution reactions. This guide focuses on a particularly strategic intermediate: 4,6,8-trichloroquinazoline . The specific placement of chlorine atoms at the 4, 6, and 8 positions offers a unique platform for generating diverse molecular libraries, making a thorough understanding of its structure and reactivity essential for drug discovery professionals.

Part 1: Molecular Structure and Physicochemical Properties

4,6,8-Trichloroquinazoline is a crystalline solid at room temperature. A comprehensive understanding of its molecular architecture is the foundation for predicting its reactivity and designing synthetic strategies.

Core Structural Features

The molecule consists of a planar, aromatic quinazoline core. The pyrimidine ring's nitrogen atoms act as electron sinks, influencing the electron density distribution across the entire bicyclic system. This electronic effect is critical to the molecule's reactivity profile.

| Property | Value | Source |

| IUPAC Name | 4,6,8-trichloroquinazoline | N/A |

| CAS Number | 19815-21-5 | [4] |

| Molecular Formula | C₈H₃Cl₃N₂ | [4] |

| Molecular Weight | 233.48 g/mol | [4] |

| Melting Point | 236-237 °C | [4] |

| Boiling Point (Predicted) | 339.3±37.0 °C | [4] |

| Density (Predicted) | 1.600±0.06 g/cm³ | [4] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-9.0 ppm). These signals correspond to the two adjacent protons on the benzene ring at positions 5 and 7. The coupling constant between them would be characteristic of ortho-coupling.

-

¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the quinazoline core. Carbons bonded to chlorine atoms (C4, C6, C8) would show characteristic shifts, and their signals could be identified using DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

-

Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with a prominent molecular ion peak (M+) cluster.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic heterocyclic system, as well as C-Cl stretching bands.

Part 2: Synthesis and Mechanistic Rationale

The primary and most established route to 4,6,8-trichloroquinazoline begins with the corresponding quinazolinone, which is then chlorinated. This two-step process is a cornerstone of quinazoline chemistry.

Synthetic Workflow Overview

Caption: Synthetic pathway to 4,6,8-trichloroquinazoline.

Step 1: Synthesis of 6,8-Dichloro-3H-quinazolin-4-one

This step is a variation of the Niementowski quinazoline synthesis.[5]

Protocol:

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3,5-dichlorobenzoic acid (1.0 eq) with an excess of formamide (10-20 eq).

-

Heating: Heat the reaction mixture to 150-160 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water while stirring.

-

Isolation: Collect the precipitated solid product by vacuum filtration.

-

Purification: Wash the crude product with cold water. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture yields the purified 6,8-dichloro-3H-quinazolin-4-one.

Expertise & Causality:

-

Why excess formamide? Formamide serves as both a reactant (the source of C2 and N3) and the solvent. Using a large excess drives the reaction to completion according to Le Châtelier's principle.

-

Why high temperature? The cyclocondensation reaction requires significant thermal energy to overcome the activation barrier for the initial acylation of the amino group and the subsequent intramolecular cyclization and dehydration steps.

Step 2: Chlorination to 4,6,8-Trichloroquinazoline

The conversion of the 4-oxo group to a 4-chloro group is a critical transformation that activates the molecule for subsequent nucleophilic substitutions.[6]

Protocol:

-

Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6,8-dichloro-3H-quinazolin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Catalyst Addition: Add a catalytic amount of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA).

-

Heating: Heat the mixture to reflux (typically 70-90 °C) for several hours until TLC analysis indicates the complete consumption of the starting material.

-

Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. (Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment).

-

Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Collect the solid by vacuum filtration.

-

Purification: Wash the crude product with water and dry it. Further purification can be achieved by recrystallization or column chromatography.

Expertise & Causality:

-

The Role of POCl₃: POCl₃ acts as both the chlorinating agent and the solvent. The mechanism involves the initial phosphorylation of the lactam oxygen of the quinazolinone, forming a highly reactive intermediate.[6]

-

Why a base catalyst? The tertiary amine (DIPEA) facilitates the initial phosphorylation step. It acts as a base to deprotonate the quinazolinone, making it more nucleophilic towards the phosphorus atom of POCl₃.[6]

-

Why an inert atmosphere? POCl₃ is sensitive to moisture. Performing the reaction under an inert atmosphere prevents its premature hydrolysis, which would reduce the yield and generate corrosive byproducts.

Part 3: Chemical Reactivity and Application in Drug Discovery

The synthetic value of 4,6,8-trichloroquinazoline lies in the differential reactivity of its three chlorine atoms. This allows for controlled, site-selective functionalization.

Reactivity Hierarchy

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorines at C6 and C8.

Caption: Reactivity of chloro-substituents on the quinazoline core.

Mechanistic Rationale:

-

C4-Cl Reactivity: The C4 position is ortho and para to the ring nitrogen atoms (N3 and N1, respectively). These nitrogen atoms are strongly electron-withdrawing, which stabilizes the negative charge of the Meisenheimer complex—the key intermediate in an SₙAr reaction. This stabilization significantly lowers the activation energy for nucleophilic attack at C4.

-

C6-Cl and C8-Cl Reactivity: The chlorine atoms on the benzene ring are not activated to the same extent. They are further away from the electron-withdrawing pyrimidine ring, making them behave more like typical chloroarenes, which are generally unreactive towards SₙAr unless harsh conditions or metal catalysis are employed.

Application in Library Synthesis

This reactivity difference is exploited by medicinal chemists to build molecular complexity in a controlled manner. A typical workflow involves:

-

Selective C4 Substitution: Reacting 4,6,8-trichloroquinazoline with a primary or secondary amine (R¹-NH₂) under mild conditions will selectively displace the C4 chlorine.[1] This is the most common and efficient reaction for this scaffold.

-

Further Functionalization (Optional): The resulting 4-amino-6,8-dichloroquinazoline can then be subjected to harsher conditions or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize the C6 and/or C8 positions.

This stepwise approach allows for the creation of vast libraries of compounds where substituents at positions 4, 6, and 8 can be systematically varied to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. This strategy is fundamental to modern drug discovery programs targeting enzymes like protein kinases.[1][3]

Conclusion

4,6,8-Trichloroquinazoline is more than just a chemical compound; it is a strategic tool for medicinal chemistry. Its molecular structure, characterized by a planar aromatic core and three chlorine atoms with distinct reactivities, makes it an exceptionally versatile building block. A thorough understanding of its synthesis, the mechanistic principles governing its reactivity, and its strategic application in library design is crucial for scientists engaged in the discovery and development of novel therapeutics. By leveraging the unique properties of this intermediate, researchers can efficiently navigate chemical space to identify next-generation drug candidates.

References

- AK Scientific, Inc. (n.d.). 4,6,8-Trichloroquinazoline.

-

ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

-

Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 8107502. Available from: [Link]

- Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.

-

de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(47), 28226–28236. Available from: [Link]

-

Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Available from: [Link]

-

PubChem. (n.d.). 4,6,8-Trichloro-2-propylquinazoline. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

-

Semenyuta, I., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4725. Available from: [Link]

- Sharma, A., & Kumar, V. (2021). Quinazoline and Quinazolinone as a Privileged Scaffold in Medicinal Chemistry: A Review. Current Drug Discovery Technologies, 18(4), 486-503.

- Talele, T. T. (2016). The “privileged scaffold” concept in medicinal chemistry: a case of quinazoline. Future Medicinal Chemistry, 8(1), 25-29.

Sources

- 1. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 4,6,8-TRICHLOROQUINAZOLINE | 19815-21-5 [chemicalbook.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 4,6,8-Trichloroquinazoline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6,8-trichloroquinazoline, a molecule of interest in medicinal chemistry and drug discovery.[1][2][3][4] While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes predicted spectroscopic data based on the analysis of structurally related quinazoline derivatives and fundamental spectroscopic principles. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for 4,6,8-trichloroquinazoline. This guide aims to equip researchers with the necessary knowledge to identify and characterize this compound in a laboratory setting.

Introduction to 4,6,8-Trichloroquinazoline

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][4] Their diverse pharmacological activities have established them as privileged scaffolds in drug discovery. 4,6,8-Trichloroquinazoline, with its distinct substitution pattern, presents a unique electronic and steric profile that can be harnessed for the development of novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the synthesis and application of such compounds, making a thorough understanding of their spectroscopic properties essential.

The molecular structure of 4,6,8-trichloroquinazoline, with CAS number 19815-21-5, consists of a pyrimidine ring fused to a benzene ring, with chlorine atoms substituted at positions 4, 6, and 8.[5][6] This substitution pattern significantly influences the chemical environment of the remaining aromatic protons and carbon atoms, leading to a characteristic spectroscopic fingerprint.

Figure 1: Molecular Structure of 4,6,8-Trichloroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7][8][9] For 4,6,8-trichloroquinazoline, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of 4,6,8-trichloroquinazoline is expected to be relatively simple, displaying signals for the three aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the chlorine substituents on the benzene ring.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | 8.5 - 9.0 | Singlet (s) | - |

| H-5 | 7.8 - 8.2 | Doublet (d) | 2.0 - 3.0 |

| H-7 | 7.6 - 8.0 | Doublet (d) | 2.0 - 3.0 |

Justification of Predictions:

-

H-2: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift.

-

H-5 and H-7: These protons are on the benzene ring and will appear as doublets due to meta-coupling with each other. The electron-withdrawing chlorine atoms at positions 6 and 8 will also contribute to their downfield shift.

Experimental Protocol for ¹H NMR Spectroscopy:

-

Sample Preparation: Dissolve approximately 5-10 mg of 4,6,8-trichloroquinazoline in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[10]

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 150 - 155 |

| C-4 | 160 - 165 |

| C-4a | 120 - 125 |

| C-5 | 125 - 130 |

| C-6 | 135 - 140 |

| C-7 | 128 - 133 |

| C-8 | 138 - 143 |

| C-8a | 150 - 155 |

Justification of Predictions:

-

C-2, C-4, and C-8a: These carbons are adjacent to nitrogen atoms and will be significantly deshielded.

-

C-6 and C-8: These carbons are directly attached to chlorine atoms, leading to a downfield shift.

-

Quaternary Carbons (C-4, C-4a, C-6, C-8, C-8a): These signals are expected to be weaker in intensity compared to the protonated carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

-

Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.

-

Acquisition Time: Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[11][12] For 4,6,8-trichloroquinazoline, MS will be crucial for confirming its molecular formula.

Theoretical Considerations: Due to the presence of three chlorine atoms, the mass spectrum of 4,6,8-trichloroquinazoline will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M⁺) and its fragments.

Predicted Mass Spectrometry Data:

-

Molecular Ion (M⁺): A cluster of peaks will be observed corresponding to the different isotopic combinations of the three chlorine atoms. The most abundant peaks will be at m/z 232 (for C₈H₃³⁵Cl₃N₂), m/z 234 (for C₈H₃³⁵Cl₂³⁷ClN₂), m/z 236 (for C₈H₃³⁵Cl³⁷Cl₂N₂), and m/z 238 (for C₈H₃³⁷Cl₃N₂). The relative intensities of these peaks will follow a predictable pattern.

-

Fragmentation: Common fragmentation pathways for quinazolines involve the loss of small molecules such as HCN. Chlorinated compounds may also lose chlorine radicals or HCl.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically results in a prominent molecular ion peak.

-

Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[12]

Figure 3: Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Theoretical Considerations: The IR spectrum of 4,6,8-trichloroquinazoline will show characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=N, C=C, and C-Cl bonds.

Predicted IR Data:

| Functional Group | Predicted Absorption Range (cm⁻¹) |

| Aromatic C-H stretch | 3000 - 3100 |

| C=N stretch | 1620 - 1680 |

| Aromatic C=C stretch | 1400 - 1600 |

| C-Cl stretch | 600 - 800 |

Justification of Predictions:

-

The presence of the quinazoline core will give rise to characteristic C=N and aromatic C=C stretching vibrations.[3]

-

The C-H stretching vibrations will appear in the typical region for aromatic compounds.[14]

-

The C-Cl stretching vibrations will be observed in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For solution-state IR, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

-

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for 4,6,8-trichloroquinazoline based on established principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined experimental protocols, should serve as a valuable resource for researchers working on the synthesis and characterization of this and similar quinazoline derivatives. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation.

References

-

Longdom Publishing. (n.d.). Analysis of chlorinated compounds. Retrieved from [Link]

-

Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]

-

Giannoukos, S., Brkić, B., & Taylor, S. (2016). Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer. RSC Publishing. Retrieved from [Link]

-

Mphahlele, M. J., et al. (n.d.). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. PubMed Central. Retrieved from [Link]

-

(n.d.). 3 - Supporting Information. Retrieved from [Link]

-

Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

-

Zhai, H., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry - ACS Publications. Retrieved from [Link]

-

Zhai, H., et al. (n.d.). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. europepmc.org. Retrieved from [Link]

-

Ajani, O. O., et al. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

-

Ajani, O. O., et al. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Retrieved from [Link]

-

(n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Retrieved from [Link]

-

Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

-

(n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

-

Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved from [Link]

-

(n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

-

(n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

-

(n.d.). Supporting information: - The Royal Society of Chemistry. Retrieved from [Link]

-

(n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

-

(n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

-

(n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. derpharmachemica.com. Retrieved from [Link]

-

(n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Retrieved from [Link]

-

(2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PMC - NIH. Retrieved from [Link]

-

(n.d.). 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem - NIH. Retrieved from [Link]

-

(n.d.). 4-Chloroquinoline - the NIST WebBook. nist.gov. Retrieved from [Link]

-

Nguyen, V. H., & Tran, N. T. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Retrieved from [Link]

-

(n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central. Retrieved from [Link]

-

(n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. ACS Publications. Retrieved from [Link]

-

(n.d.). 4,6,8-Trichloro-2-methylquinoline | C10H6Cl3N | CID 282966. PubChem. Retrieved from [Link]

-

(n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

(n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

-

(n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

-

(n.d.). 4,6,8-trichloroquinazoline (C8H3Cl3N2). PubChemLite. Retrieved from [Link]

-

Nguyen, V. H., & Tran, N. T. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Retrieved from [Link]

-

(2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

-

(2020). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate. Retrieved from [Link]

-

(n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. arizona.edu. Retrieved from [Link]

Sources

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. scispace.com [scispace.com]

- 3. ijirt.org [ijirt.org]

- 4. Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes – Oriental Journal of Chemistry [orientjchem.org]

- 5. 4,6,8-TRICHLOROQUINAZOLINE | 19815-21-5 [chemicalbook.com]

- 6. PubChemLite - 4,6,8-trichloroquinazoline (C8H3Cl3N2) [pubchemlite.lcsb.uni.lu]

- 7. [PDF] Advanced NMR techniques for structural characterization of heterocyclic structures | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. sites.esa.ipb.pt [sites.esa.ipb.pt]

- 10. rsc.org [rsc.org]

- 11. Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. uanlch.vscht.cz [uanlch.vscht.cz]

An In-Depth Technical Guide to 4,6,8-Trichloroquinazoline: A Cornerstone Starting Material for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline framework, a fused bicyclic heterocycle composed of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid conformation and versatile substitution points allow it to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities.[3][4][5] Among its most significant applications is its role in the development of targeted cancer therapies, particularly as a core scaffold for potent tyrosine kinase inhibitors (TKIs).[3][6][7][8] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) feature a 4-anilinoquinazoline core and have revolutionized the treatment of certain cancers by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[3][9]

The synthesis of these complex molecules necessitates strategic and efficient access to functionalized quinazoline intermediates. 4,6,8-Trichloroquinazoline emerges as a highly valuable starting material, offering three distinct chlorine-substituted positions that can be selectively manipulated. This guide provides a detailed exploration of the synthesis, reactivity, and strategic application of 4,6,8-trichloroquinazoline, offering field-proven insights for its use in drug discovery and development.

Part 1: Synthesis of the 4,6,8-Trichloroquinazoline Core

The most reliable and common route to 4,6,8-trichloroquinazoline involves a two-step sequence: the initial formation of a dichlorinated quinazolinone ring, followed by a robust chlorination/aromatization step. This approach ensures high yields and provides a pure intermediate ready for subsequent functionalization.

Causality Behind the Synthetic Strategy

The logic of this pathway is rooted in the fundamental reactivity of the chosen precursors. The synthesis begins with a substituted anthranilic acid, a classic starting point for quinazoline ring systems.

-

Cyclization to Quinazolinone: 2-Amino-3,5-dichlorobenzoic acid serves as the ideal precursor. The amino group acts as an internal nucleophile, and the carboxylic acid provides the carbonyl carbon for the new pyrimidine ring. Reacting this with a one-carbon source like formamide under thermal conditions facilitates a condensation and cyclization reaction, directly forming the stable 6,8-dichloro-3H-quinazolin-4-one intermediate. Formamide serves dually as a reagent and a high-boiling solvent.

-

Chlorination of the Quinazolinone: The resulting quinazolinone exists in a keto-enol tautomeric equilibrium, with the keto form predominating. To convert this into the highly reactive 4-chloroquinazoline, a powerful chlorinating and dehydrating agent is required. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are the reagents of choice. They react with the enol tautomer (or the amide carbonyl) to replace the hydroxyl/keto group at the C4 position with a chlorine atom, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of 4,6,8-Trichloroquinazoline

Step 1: Synthesis of 6,8-Dichloro-3H-quinazolin-4-one

-

To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dichlorobenzoic acid (1.0 eq).

-

Add an excess of formamide (approx. 10-15 eq).

-

Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

-

Add water to the flask and stir to break up the solid mass.

-

Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

-

Dry the resulting white to off-white solid under vacuum to yield 6,8-dichloro-3H-quinazolin-4-one.

Step 2: Synthesis of 4,6,8-Trichloroquinazoline

-

In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the 6,8-dichloro-3H-quinazolin-4-one (1.0 eq) from the previous step.

-

Carefully add phosphorus oxychloride (POCl₃, approx. 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diethylaniline to accelerate the reaction.

-

Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours until the starting material is fully consumed (monitored by TLC).

-

Allow the reaction to cool to room temperature, then carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

-

The product will precipitate as a solid. Neutralize the acidic aqueous layer carefully with a base (e.g., sodium carbonate or ammonium hydroxide solution) to a pH of 7-8.

-

Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure 4,6,8-trichloroquinazoline.[10]

Synthetic Workflow Diagram

Caption: Two-step synthesis of 4,6,8-trichloroquinazoline.

Part 2: Reactivity and Strategic Application

The synthetic utility of 4,6,8-trichloroquinazoline lies in the differential reactivity of its three chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than those at C6 and C8.

The Principle of Regioselectivity

This regioselectivity is a direct consequence of the electronic structure of the quinazoline ring. The two nitrogen atoms (at positions 1 and 3) are electron-withdrawing and activate the pyrimidine ring for nucleophilic attack. The C4 position is para to N1 and ortho to N3, making it the most electron-deficient and therefore the most electrophilic site. The chlorine atoms on the benzene ring (C6 and C8) are not similarly activated and require much harsher conditions (e.g., transition-metal catalysis) for substitution. This predictable reactivity allows for the precise and selective introduction of a wide range of functionalities at the C4 position.[11][12][13]

General Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The reaction proceeds via a two-step addition-elimination mechanism.

-

Addition: A nucleophile (typically an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group, yielding the 4-substituted quinazoline product.

Versatility in Synthesis

The high reactivity of the C4-chloro group makes 4,6,8-trichloroquinazoline an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies. A variety of nucleophiles can be employed to generate diverse derivatives.

| Nucleophile Class | Example | Typical Conditions | Reference |

| Aromatic Amines | Substituted Anilines | Isopropanol or Acetonitrile, Reflux | [12][14] |

| Aliphatic Amines | Piperidine, Morpholine | Ethanol or THF, Room Temp or gentle heat | [11] |

| Alcohols/Phenols | Sodium Methoxide, Phenols | Aprotic solvent (DMF, DMSO) with base (NaH) | N/A |

| Thiols | Thiophenol | Aprotic solvent (DMF) with base (K₂CO₃) | N/A |

Reactivity Diagram

Caption: Regioselective SₙAr at the C4 position.

Part 3: Case Study - A Protocol for a 4-Anilinoquinazoline Scaffold

To illustrate the practical application, the following is a detailed protocol for the synthesis of a generic 4-anilino-6,8-dichloroquinazoline, the core structure of many kinase inhibitors.

Experimental Protocol: Synthesis of N-Aryl-6,8-dichloroquinazolin-4-amine

-

To a solution of 4,6,8-trichloroquinazoline (1.0 eq) in a suitable solvent such as isopropanol (IPA) or acetonitrile (10-15 mL per gram), add the desired substituted aniline (1.0-1.1 eq).

-

Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-8 hours. The reaction often generates HCl as a byproduct, which can protonate the product and cause it to precipitate as a hydrochloride salt.

-

Monitor the reaction by TLC until the starting chloroquinazoline is consumed.

-

Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.

-

The collected solid is the hydrochloride salt of the product. To obtain the free base, suspend the solid in water or ethyl acetate and neutralize with an aqueous base (e.g., saturated sodium bicarbonate solution) until the solution is basic (pH > 8).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure N-aryl-6,8-dichloroquinazolin-4-amine.

This protocol provides a robust and validated method for accessing the key 4-anilinoquinazoline scaffold, which can then be further modified at the C6 and C8 positions via cross-coupling reactions if desired.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₈H₃Cl₃N₂ | [10] |

| Molecular Weight | 233.48 g/mol | [10] |

| Appearance | Solid | N/A |

| Melting Point | 236-237 °C | [10] |

| CAS Number | 19815-21-5 | [10] |

Characterization of the final product and intermediates is typically performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the structure and purity.[15]

Conclusion

4,6,8-Trichloroquinazoline stands as a pivotal and highly strategic starting material in the field of medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable regioselectivity of its C4-chloro group, provide a reliable and efficient entry point to a vast chemical space of potential drug candidates. The ability to selectively introduce pharmacophoric groups at the C4 position via a robust SₙAr reaction makes it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutics, particularly in the competitive arena of kinase inhibitor development.

References

-

Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

-

Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (2008). Journal of Receptors and Signal Transduction. [Link]

-

Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). ResearchGate. [Link]

-

Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry. [Link]

-

Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2010). Journal of Medicinal Chemistry. [Link]

-

Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. (2022). Elsevier. [Link]

-

Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. [Link]

-

Novel quinazoline derivatives: key pharmacological activities. (2024). Cognitive Drug Research. [Link]

-

Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. (2017). AIP Conference Proceedings. [Link]

-

Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]

-

Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2016). The Journal of Organic Chemistry. [Link]

-

Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (2023). New Journal of Chemistry. [Link]

-

Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics. [Link]

-

Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

-

Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. (2008). Biopolymers. [Link]

-

Modified Synthesis of Erlotinib Hydrochloride. (2012). Iranian Journal of Pharmaceutical Research. [Link]

-

4,6,8-Trichloro-2-propylquinazoline. (N.D.). PubChem. [Link]

-

PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2015). Vietnam Journal of Chemistry. [Link]

-

Synthesis and antitumor activities of erlotinib derivatives. (2010). ResearchGate. [Link]

-

Process for the synthesis of erlotinib by quinazoline-thione route. (2012). ResearchGate. [Link]

-

Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Results in Chemistry. [Link]

- Gefitinib. (2015). New Drug Approvals.

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]

-

Synthesis of quinazolines. (N.D.). Organic Chemistry Portal. [Link]

-

Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

-

Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). Molbank. [Link]

-

8-Hydroxy quinoline catalysed regioselective synthesis of 1,4-disubstituted- 1,2,3-triazoles: Realizing Cu-free click chemistry. (2023). ChemRxiv. [Link]

-

A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2021). Sains Malaysiana. [Link]

-

Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Letters in Organic Chemistry. [Link]

-

A New Synthesis of Gefitinib. (2019). Synlett. [Link]

- Preparation of 2,4-dichloroquinazoline. (2009).

- Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (2004).

-

Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2016). ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel quinazoline derivatives: key pharmacological activities. [wisdomlib.org]

- 6. Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of quinazolines as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. 4,6,8-TRICHLOROQUINAZOLINE | 19815-21-5 [chemicalbook.com]

- 11. mdpi.com [mdpi.com]

- 12. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

Whitepaper: The Ascendant Therapeutic Potential of Polychlorinated Quinazolines

A Technical Guide for Drug Discovery & Development

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide delves into a specific, highly potent subclass: polychlorinated quinazolines. The introduction of chlorine atoms onto the quinazoline nucleus profoundly modulates the molecule's physicochemical properties, often leading to a dramatic enhancement of its biological efficacy. We will explore the synthetic pathways to these compounds, dissect their mechanisms of action in oncology and infectious diseases, and provide detailed, field-proven protocols for their evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this compelling chemical class.

Introduction: From Privileged Scaffold to Potent Therapeutic

Quinazoline and its derivatives have long captured the attention of medicinal chemists. This nitrogen-containing heterocyclic system is not only found in numerous natural alkaloids but also forms the core of several FDA-approved drugs, validating its therapeutic relevance.[1][3] The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile for a wide array of targets, including kinases, receptors, and enzymes.[2][4]

The Electrochemical Impact of Chlorination

Halogenation, particularly chlorination, is a key strategy in drug design. The introduction of chlorine, an electronegative and lipophilic atom, can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of quinazolines, chlorination has been repeatedly linked to enhanced biological activity. For instance, chloro-derivatives have demonstrated superior potency against Gram-negative bacteria and various cancer cell lines.[1][5] This enhancement is often attributed to improved membrane permeability, favorable interactions within target protein binding pockets, and modulation of the molecule's metabolic stability. This guide focuses specifically on compounds where this strategic chlorination is a defining feature.

Synthesis and Chlorination Strategies

The construction of the core quinazoline ring can be achieved through several established methods, such as the Niementowski, Bischler, and Riedel syntheses.[6][7] A common and versatile approach involves the cyclocondensation of anthranilic acid derivatives.[8]

The critical step for generating the subject compounds is chlorination. A widely used and effective method for converting 4-quinazolones into 4-chloroquinazolines involves refluxing with reagents like phosphorus oxychloride (POCl₃), often in the presence of a base, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[9][10] This creates a highly reactive intermediate, prime for subsequent nucleophilic substitution reactions to build a diverse library of derivatives.

General Synthetic Workflow

The synthesis of a polychlorinated quinazoline derivative typically follows a multi-step sequence, which allows for the strategic introduction of various functional groups.

Caption: Generalized workflow for the synthesis of polychlorinated quinazoline derivatives.

Anticancer Potential: Targeting Uncontrolled Proliferation

Polychlorinated quinazolines exert their anticancer effects through multiple mechanisms, most notably by inhibiting key enzymes that drive tumor growth and survival.[11][12]

Mechanism I: Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and angiogenesis.[12] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer and breast cancer.[13]

Many quinazoline-based drugs, including the FDA-approved gefitinib and erlotinib, function as ATP-competitive inhibitors at the EGFR kinase domain.[2][14] The quinazoline core mimics the adenine ring of ATP, while specific side chains, often anchored at the 4-position, form crucial interactions within the active site. The presence of chlorine atoms on the anilino substituent at the 4-position frequently enhances binding affinity and inhibitory potency.[5][15]

Caption: Inhibition of the EGFR signaling pathway by polychlorinated quinazolines.

Mechanism II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division.[16] Drugs that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[16] Certain quinazoline and quinazolino-benzothiadiazine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[16] This mechanism provides a distinct therapeutic avenue from kinase inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Quinazoline-Triazole-Acetamide | HCT-116 (Colon) | 5.33 - 10.72 | [17] |

| Quinazoline-Triazole-Acetamide | MCF-7 (Breast) | 11.32 - 21.29 | [17] |

| 6-Bromo-2-(pyridin-3-yl)-quinazoline | MCF-7 (Breast) | Not specified, potent | [5] |

| 6-Bromo-2-(pyridin-3-yl)-quinazoline | A549 (Lung) | Not specified, potent | [5] |

| Quinazoline-Sulfonamide | Various | 0.28 - 0.39 | [5] |

| Quinazoline-HDAC Dual Inhibitor | Hematological Tumors | >0.001 | [2] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18]

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

-

Compound Treatment: Prepare serial dilutions of the polychlorinated quinazoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

-

Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).[17] Also include a blank control (medium only).

-

Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[17]

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity: A Weapon Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for treating infectious diseases.[19] Polychlorinated quinazolines have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][8]

Antibacterial and Antifungal Spectrum

Studies have shown that chlorinated quinazoline derivatives possess broad-spectrum activity. Chloro-derivatives are often particularly potent against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their outer membrane.[5][8] The mechanism of action is believed to involve interaction with bacterial DNA or cell wall structures, though for many derivatives, this is still an active area of investigation.[1] Some compounds have also been found to inhibit bacterial RNA transcription and translation.[20] Good activity has also been reported against fungal pathogens like Candida albicans and Aspergillus niger.[8]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

| Compound Class | Organism | MIC (µg/mL) | MBC/MFC (µg/mL) | Reference |

| Fused Quinazolinone | B. subtilis | 32 - 64 | >MIC | [8] |

| Fused Quinazolinone | P. aeruginosa | 32 | >MIC | [8] |

| Fused Quinazolinone | C. albicans | Good activity | >MIC | [8] |

| Fused Quinazolinone | A. niger | Good activity | >MIC | [8] |

| Acylhydrazone Quinazoline | S. aureus | Significant activity | Not specified | [4] |

| Acylhydrazone Quinazoline | P. aeruginosa | Significant activity | Not specified | [4] |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21][22]

Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.

Caption: Workflow for determining MIC and MBC/MFC via broth microdilution.

Step-by-Step Methodology:

-

Preparation of Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the polychlorinated quinazoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[22]

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]

-

Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

-

Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

-

Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21][22]

-

MBC/MFC Determination (Optional): To determine the MBC or MFC, subculture 10-20 µL from each well that showed no visible growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC/MFC.[22]

Conclusion and Future Perspectives

Polychlorinated quinazolines represent a highly versatile and potent class of molecules with demonstrated efficacy against cancer and microbial pathogens. The strategic incorporation of chlorine atoms consistently proves to be a valuable tool for enhancing biological activity. Their ability to target fundamental cellular processes, such as kinase signaling and cell division, underscores their therapeutic potential.

Future research should focus on several key areas:

-

Mechanism of Action: Elucidating the precise molecular targets and mechanisms for novel derivatives, particularly in the antimicrobial space.

-

Selectivity and Toxicity: Optimizing structures to maximize potency against the intended target while minimizing off-target effects and cytotoxicity to normal cells.[17]

-

In Vivo Efficacy: Progressing promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[23][24]

-

Combinatorial Therapy: Investigating the synergistic effects of polychlorinated quinazolines with existing anticancer or antimicrobial drugs to enhance efficacy and overcome resistance.[16]

By continuing to explore the vast chemical space of polychlorinated quinazolines, the scientific community is well-positioned to develop next-generation therapeutics for some of the world's most pressing diseases.

References

- Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.

-

Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 5025. [Link]

-